Product packaging for TIPP(Cat. No.:CAS No. 146369-65-5)

TIPP

Cat. No.: B1682383
CAS No.: 146369-65-5
M. Wt: 634.7 g/mol
InChI Key: JYOUATXRHWNDDW-YRCZKMHPSA-N
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Description

H-Tyr-Tic-Phe-Phe-OH is a synthetic tetrapeptide of significant interest in pharmacological and neurobiological research. Its sequence incorporates Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid), a non-proteinogenic amino acid that often confers unique receptor binding properties. Scientific investigations, particularly in patent literature, indicate that this compound is designed as a mixed molecular scaffold that binds to both the μ-opioid receptor (MOR) and Neuropeptide FF receptors (NPFFR) . This dual-target mechanism is a leading strategy in the pursuit of novel analgesics with improved safety profiles. Research suggests that molecules with MOR agonist activity combined with NPFFR antagonist or modulator activity have the potential to provide effective pain relief while limiting opioid-induced side effects, such as tolerance and hyperalgesia (OIH) . The development of such multifunctional ligands aims to overcome the limitations of classical opioid drugs, offering researchers a valuable tool to probe the complex interactions between opioid and anti-opioid systems in the nervous system. The NPFF system is known to play a critical role in modulating nociception and opioid tolerance . Therefore, H-Tyr-Tic-Phe-Phe-OH represents a promising chemical probe for advancing the understanding of pain pathways and for the development of next-generation therapeutics for chronic pain conditions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38N4O6 B1682383 TIPP CAS No. 146369-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47)/t30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUATXRHWNDDW-YRCZKMHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163362
Record name Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146369-65-5
Record name TIPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146369655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYR-TIC-PHE-PHE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH25YS93HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modification Strategies

Peptide Synthesis Approaches for H-Tyr-Tic-Phe-Phe-OH and Analogues

The construction of peptide sequences like H-Tyr-Tic-Phe-Phe-OH typically involves highly controlled coupling reactions to ensure the correct sequence and stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized and efficient method for preparing H-Tyr-Tic-Phe-Phe-OH and its derivatives. zhanggroup.orgnih.govnih.gov This technique leverages standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the assembly of the peptide chain. zhanggroup.orgnih.gov Protecting groups of the t-butyl type are commonly employed for side chain functionalities, while the N-terminal Tyr residue is often protected as the Boc (t-butyloxycarbonyl) derivative. nih.gov

The coupling of amino acid residues in SPPS is facilitated by various reagents. For instance, diisopropylcarbodiimide (DIC) combined with HOBt (hydroxybenzotriazole) is frequently used for coupling Fmoc-Phe-OH and Fmoc-Tic-OH. zhanggroup.org For more challenging couplings, such as Boc-Tyr(OtBu)-OH to the secondary amine of Tic², PyBOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in conjunction with HOBt and N,N-diisopropylethylamine (NiPr₂Et) has been successfully applied. zhanggroup.org A general solid-phase synthetic strategy has also been developed for labeled peptides, where a monoprotected hydrophilic diamine linker is attached to an aldehyde-containing solid-phase resin via reductive amination, followed by the introduction of a label (e.g., biotin) and subsequent peptide synthesis. zhanggroup.orgnih.gov The incorporation of specific modified amino acids, such as Fmoc-Phe(p-NHAlloc) (Alloc = allyloxycarbonyl), allows for the precise introduction of affinity label groups at later stages of the synthesis. nih.govnih.gov

While SPPS is predominant, solution-phase synthetic procedures also play a role in the preparation of H-Tyr-Tic-Phe-Phe-OH derivatives, particularly when introducing specific chemical modifications late in the synthesis. nih.govCurrent time information in Merrimack County, US.nih.gov This approach can be advantageous for certain types of modifications or for larger-scale production.

Innovative one-pot tandem reactions, including isomerization, cross-metathesis, and reduction, have been explored for the solution-phase synthesis of C-terminal modified TIPP analogues. nih.gov These reactions can yield diverse lipophilic tetrapeptides with altered pharmacokinetic properties. nih.gov A typical solution-phase procedure might involve the condensation of Boc-Tyr(tBu)-OH with H-Tic-Phe-Phe-OBn, mediated by DIPEA/T3P. nih.gov Subsequent C-terminal benzyl (B1604629) hydrolysis and reaction with allyl bromide can lead to the formation of C-terminal olefin-containing peptides. nih.gov

Following synthesis, the crude peptides are typically cleaved from the solid support using strong acidic solutions, such as 90% aqueous trifluoroacetic acid (TFA). zhanggroup.orgzhanggroup.org After evaporation of the TFA, the crude peptide is often dissolved and lyophilized to obtain a solid form. zhanggroup.org

Purification is a critical step to obtain high-purity peptides for biological evaluation. Preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose. nih.govnih.govuclm.es Purification is commonly performed on C18 columns using linear gradients of acetonitrile (B52724) in water, typically containing 0.1% TFA. nih.govuclm.es Analytical HPLC is then employed to verify the purity of the synthesized peptides, often revealing a major product peak along with minor impurities. zhanggroup.orgnih.govuclm.es

For comprehensive structural validation and characterization of H-Tyr-Tic-Phe-Phe-OH and its derivatives, several analytical techniques are indispensable:

Electrospray Mass Spectrometry (ESI-MS) : This technique is routinely used to determine the molecular weight of the synthesized peptides and confirm their chemical structures. zhanggroup.orgnih.govzhanggroup.orgnih.govuclm.esnih.gov

Thin-Layer Chromatography (TLC) : While less quantitative than HPLC, TLC can be used for initial purity assessments. nih.gov

Design and Preparation of Chemically Modified Analogues

Chemical modification of H-Tyr-Tic-Phe-Phe-OH is a key strategy to explore its pharmacological properties and develop advanced tools for receptor studies.

Affinity labels are crucial pharmacological tools that bind to their target receptors in a non-equilibrium, often covalent, manner, allowing for the study of receptor characteristics. Derivatives of H-Tyr-Tic-Phe-Phe-OH (this compound) have been extensively modified to incorporate affinity labeling moieties, primarily to investigate delta opioid receptors (DOR). nih.govnih.govCurrent time information in Merrimack County, US.nih.govzhanggroup.org

Common electrophilic groups introduced as affinity labels include isothiocyanate (N=C=S) and bromoacetamide (NHCOCH₂Br). These groups are typically attached to the para position of the phenyl ring on either the Phe3 or Phe4 residues of the this compound sequence. nih.govnih.govCurrent time information in Merrimack County, US.nih.govzhanggroup.org In solid-phase synthesis, the strategy involves incorporating Fmoc-Phe(p-NHAlloc) into the desired position of the peptide chain. nih.govnih.gov After the complete peptide assembly, the Alloc group is selectively removed, and the exposed amino group is reacted with appropriate reagents, such as thiocarbonyldiimidazole (TCDI) for isothiocyanate introduction or bromoacetic acid in the presence of DIC for bromoacetamide formation. nih.govzhanggroup.org Solution-phase procedures also allow for the introduction of these affinity labeling groups late in the synthesis of small peptide substrates. nih.govnih.govCurrent time information in Merrimack County, US.nih.gov

Table 1: Examples of Affinity-Labeled this compound Analogues and Their Receptor Affinities

Compound NameAffinity Labeling MoietyPositionIC₅₀ (δ-receptor)Wash-Resistant InhibitionReference
[Phe(p-NHCOCH₂Br)⁴]this compoundp-bromoacetamidePhe⁴5.4 nM85% at 2.5 nM nih.govCurrent time information in Merrimack County, US.
[Phe(p-NCS)³]this compoundp-isothiocyanatePhe³12 nMYes (at 10 nM) nih.gov
[Phe(p-NCS)⁴]this compoundp-isothiocyanatePhe⁴5 nMYes (at 10 nM) nih.gov
This compound (parent compound)N/AN/A6 nMN/A nih.gov

These affinity-labeled derivatives, such as [Phe(p-NHCOCH₂Br)⁴]this compound, have demonstrated high affinity for cloned delta receptors and exhibit significant wash-resistant inhibition of radioligand binding, confirming their utility as potent affinity labels for studying DOR. nih.govCurrent time information in Merrimack County, US.

A sophisticated strategy involves the design and solid-phase synthesis of dual-labeled peptide derivatives of this compound. nih.govCurrent time information in Merrimack County, US.zhanggroup.org These compounds are engineered to contain both an affinity label and a reporter tag, such as biotin (B1667282), allowing for multifaceted studies of receptor interactions. nih.govCurrent time information in Merrimack County, US.zhanggroup.org

A representative dual-labeled this compound derivative is Tyr-Tic-Phe-Phe(p-X)-Asp-NH(CH₂CH₂O)₂CH₂CH₂NH-biotin, where 'X' denotes the affinity label (e.g., isothiocyanate or bromoacetamide). nih.govCurrent time information in Merrimack County, US.zhanggroup.org In this design, the biotin moiety is typically attached to the C-terminus of the peptide via a hydrophilic diamine spacer. To preserve the critical delta receptor selectivity, which is often dependent on a free C-terminal carboxylic acid in this compound and its derivatives, an aspartic acid residue can be extended at the C-terminus. One carboxylic acid group of aspartic acid is then used to attach the linker and label, while the other is left free. zhanggroup.orgnih.gov

These dual-labeled peptides have shown nanomolar affinity for delta opioid receptors. Current time information in Merrimack County, US.zhanggroup.org Their ability to facilitate the detection of labeled receptors following solubilization and SDS-PAGE underscores their value as powerful probes for delta opioid receptors. nih.govCurrent time information in Merrimack County, US.zhanggroup.org Research findings indicate that the strategic combination of an affinity label on the Phe⁴ residue and a C-terminal biotin is well tolerated by DOR, maintaining the desired binding characteristics. zhanggroup.org

Radiolabeling Strategies

Radiolabeling is a critical technique for investigating receptor-ligand interactions, allowing for the precise study of binding, distribution, and kinetics of peptide ligands. nih.gov While traditional methods often involve incorporating radioactive atoms, which necessitate specialized facilities and handling, alternative labeling strategies utilizing biotin or fluorescent groups have emerged as attractive alternatives. nih.gov

For H-Tyr-Tic-Phe-Phe-OH (this compound) and its derivatives, several radiolabeling and affinity labeling strategies have been developed:

Affinity Labels: Electrophilic affinity labels, such as isothiocyanate (N=C=S) or bromoacetamide (NHCOCH2Br) groups, have been successfully introduced at the para position of the phenyl ring of the Phe(3) or Phe(4) residues within the this compound sequence. researchgate.netresearchgate.netnih.govnih.gov For instance, [Phe(p-NHCOCH2Br)4]this compound has demonstrated high affinity for cloned delta receptors (IC50 = 5.4 nM) and exhibits significant wash-resistant inhibition of radioligand binding, making it a potent affinity label for delta opioid receptors. researchgate.netresearchgate.net A general solution-phase synthetic procedure facilitates the introduction of these affinity labeling groups late in the peptide synthesis. researchgate.net

Dual-Labeled Peptides: A notable advancement involves the design and synthesis of dual-labeled this compound derivatives that incorporate both an affinity label and a second detectable tag, such as biotin. researchgate.netnih.govacs.orgacs.org For example, compounds like Tyr-Tic-Phe-Phe(p-X)-Asp-NH(CH2CH2O)2-CH2CH2NH-biotin (where X = N=C=S or NHCOCH2Br) maintain nanomolar delta opioid receptor (DOR) affinity. researchgate.netnih.govacs.org These dual-labeled peptides enable the detection of labeled receptors following solubilization and SDS-PAGE, offering a versatile tool for receptor studies. researchgate.netnih.govacs.org

Radiometal Labeling: [111In]-labeled DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugates of this compound have been shown to maintain high affinity for delta sites, indicating the feasibility of radiometal labeling for this compound derivatives. nih.gov

Tritium (B154650) Labeling: While specific details for H-Tyr-Tic-Phe-Phe-OH are limited, tritium labeling of opioid peptide derivatives has been achieved through methods such as catalytic dehalogenation of diiodinated peptide precursors in the presence of tritium gas, a general strategy applicable to peptides. jpp.krakow.pl

The following table summarizes key radiolabeling and affinity labeling strategies for H-Tyr-Tic-Phe-Phe-OH derivatives:

Table 1: Radiolabeling and Affinity Labeling Strategies for H-Tyr-Tic-Phe-Phe-OH Derivatives (Intended as an interactive data table)

Labeling StrategyModification SiteExample DerivativeKey Property/ApplicationRelevant Findings
Affinity LabelPhe(3) or Phe(4) (para position of phenyl ring)[Phe(p-NHCOCH2Br)4]this compoundPotent affinity label for DORHigh affinity (IC50 = 5.4 nM); 85% wash-resistant inhibition of radioligand binding. researchgate.netresearchgate.net
Dual-Labeled (Affinity + Biotin)Phe(4) and C-terminus (via Asp-linker)Tyr-Tic-Phe-Phe(p-X)-Asp-NH(CH2CH2O)2-CH2CH2NH-biotin (X = N=C=S or NHCOCH2Br)Enables detection of labeled receptors via SDS-PAGENanomolar DOR affinity; applicability for dual-labeled peptide derivatives demonstrated. researchgate.netnih.govacs.org
Radiometal LabelingNot specified for this compound, but generally via chelators[111In]-DOTA conjugates of this compound-NH2Imaging peripheral μ opioid receptorsMaintains high affinity for delta sites. nih.gov
Tritium LabelingNot specified for this compound, generally via dehalogenation[3H]Endomorphin-1 (analogous peptide)Receptor binding studiesPrepared by catalytic dehalogenation of diiodinated precursor with tritium gas. jpp.krakow.pl

N-terminal and C-terminal Modifications

Modifications at the N-terminal and C-terminal ends of H-Tyr-Tic-Phe-Phe-OH have been explored to alter its pharmacological profile, improve stability, and facilitate conjugation. mdpi.comgenscript.com

N-terminal Modifications:

Guanidinylation: The N-terminal amino group of this compound peptides has been modified to a guanidino (Guan) function. nih.govnih.gov This modification was initially investigated to enhance blood-brain barrier permeability. nih.govnih.gov However, N-terminal amidination (guanidinylation) unexpectedly led to significant alterations in the in vitro opioid activity profiles. nih.govnih.gov Guan-analogues of this compound-related delta opioid antagonists transitioned to exhibiting delta partial agonist or mixed delta partial agonist/mu partial agonist activity. nih.govnih.gov For example, guanidinylation of mixed mu agonist/delta antagonists like H-Dmt-Tic-Phe-Phe-NH2 converted them into mixed mu agonist/delta agonists. nih.govnih.gov

Other Common Modifications: Beyond guanidinylation, common N-terminal modifications for peptides include acetylation, biotinylation, and conjugation with various fluorescent labels (e.g., 5-FAM, Cy3, Cy5), or other functional groups like DOTA for chelation. genscript.com

C-terminal Modifications:

Extensions for Labeling: Extending the C-terminus of this compound with additional amino acid residues, such as Asx, Glx, or Lys, provides versatile handles for further modification or labeling. researchgate.netacs.org Studies have shown that this compound-d/l-Asx/Glx derivatives maintained delta-receptor affinity comparable to unmodified this compound (Ki = 5-10 nM vs Ki = 6 nM), indicating that the position of the carboxylic acid moiety or the stereochemistry of the C-terminal residue did not significantly impact delta-receptor affinity. acs.org These extensions also did not lead to an increase in mu-receptor affinity. acs.org Among these extended derivatives, this compound-d-Gln-OH and TIP-d-Gln-OH were found to be the most potent, with delta-receptor affinities similar to this compound (Kiδ = 5 nM). acs.org

Amidation and Esterification: Simple modifications of the C-terminal carboxylate group, such as conversion to a carboxamide or a carboxylate ester, have been observed to reduce delta opioid receptor (DOR) selectivity due to an enhancement of mu opioid receptor (MOR) activity. mdpi.com Specifically, converting this compound's C-terminal carboxylate to a carboxamide resulted in mixed MOR agonist/DOR antagonist activity. mdpi.com

Side Chain Methyl Substitution: Systematic topological modifications involving the substitution of amino acid residues with stereoisomers of corresponding β-methyl amino acids have been performed on H-Tyr-Tic-Phe-Phe-OH or its C-terminal amide analogue. nih.govacs.orgcapes.gov.br These modifications, particularly at the C-terminal Phe(3) or Phe(4) positions, can profoundly influence the peptide's potency, selectivity, and signal transduction properties. nih.govacs.orgcapes.gov.br For instance, the [(2S,3R)-β-MePhe3]this compound-OH analogue was reported as one of the most potent delta-antagonists. nih.govacs.org

Other Common Modifications: Other common C-terminal modifications include conversion to an alcohol or conjugation with various functional groups for specific applications. genscript.com

The following table summarizes key N-terminal and C-terminal modifications and their observed effects:

Table 2: N-terminal and C-terminal Modifications of H-Tyr-Tic-Phe-Phe-OH (Intended as an interactive data table)

Modification TypeSpecific ModificationEffect on Activity/PropertyRelevant Findings
N-terminal GuanidinylationAltered opioid activity profile; converted delta antagonists to partial agonists or mixed partial/mu agonists. Increased potency in receptor binding assays. nih.govnih.govImproved blood-brain barrier permeability was an initial goal. nih.govnih.gov
C-terminal Extension with Asx, Glx, LysMaintained delta-receptor affinity; did not increase mu-receptor affinity. acs.orgProvided handles for further modification/labeling. researchgate.netacs.org
Amidation/EsterificationReduced DOR selectivity; enhanced MOR activity. mdpi.comConversion to carboxamide led to mixed MOR agonist/DOR antagonist activity. mdpi.com
Side chain β-methyl substitution (e.g., at Phe3 or Phe4)Profound influence on potency, selectivity, and signal transduction. nih.govacs.orgcapes.gov.br[(2S,3R)-β-MePhe3]this compound-OH was a potent delta-antagonist. nih.govacs.org

PubChem CIDs

A direct PubChem CID for the complete H-Tyr-Tic-Phe-Phe-OH peptide was not found in the search results. However, CIDs for its constituent amino acids and some related derivatives are available.

Opioid Receptor Binding and Selectivity Profiles

Quantification of Delta-Opioid Receptor Affinity and Selectivity

H-Tyr-Tic-Phe-Phe-OH (TIPP) is recognized as a highly potent and selective delta-opioid receptor antagonist. Research indicates its high affinity for the delta-opioid receptor, with reported equilibrium dissociation constant (Ki) values ranging from 0.64 nM to 1.22 nM. Specifically, a Ki value of 1.2 nM has been reported, highlighting its strong binding to DORs. nih.govuni.luzhanggroup.org This high affinity is complemented by remarkable selectivity over other opioid receptor types. This compound has demonstrated an unprecedented delta selectivity, with a Ki mu/Ki delta ratio of 1410, indicating a significantly weaker binding to mu-opioid receptors (MORs) compared to DORs. nih.gov Another study reported mu/delta and kappa/delta selectivity ratios of 600 and 9100, respectively, further confirming its high delta specificity. uni.lu In functional assays, this compound acts as a potent delta antagonist, exhibiting an equilibrium dissociation constant (Ke) of 3-8 nM against various delta agonists in the mouse vas deferens assay. nih.gov

The binding affinity and selectivity data for H-Tyr-Tic-Phe-Phe-OH are summarized in the table below:

Receptor TypeAffinity (Ki/IC50)Selectivity Ratio (Ki mu/delta or Ki kappa/delta)Antagonist Potency (Ke)Reference
Delta (DOR)1.2 nM (Ki)-3-8 nM nih.gov
Delta (DOR)0.64 nM (Ki)-- uni.lu
Delta (DOR)1.22 nM (Ki)-- zhanggroup.org
Mu (MOR)22700 nM (IC50)1410 (mu/delta)- nih.govzhanggroup.org
Mu (MOR)-600 (mu/delta)- uni.lu
Kappa (KOR)-9100 (kappa/delta)- uni.lu

Evaluation of Binding to Mu and Kappa Opioid Receptors

In contrast to its strong affinity for delta-opioid receptors, H-Tyr-Tic-Phe-Phe-OH exhibits weak binding to both mu and kappa opioid receptors. uni.lusigmaaldrich.com Notably, unlike many other delta antagonists, this compound does not possess mu-antagonist properties. nih.gov This differential binding profile underscores its utility as a highly selective pharmacological probe for delta-opioid receptor-mediated processes. The IC50 value for this compound binding to the mu-opioid receptor 1 has been reported as 22700 nM, which is significantly higher than its delta receptor affinity, further illustrating its poor interaction with MORs. zhanggroup.org

Methodologies for Radioligand Binding Assays

Radioligand binding assays are fundamental techniques employed to quantify the affinity and density of receptors for specific ligands. These assays are crucial for characterizing the pharmacological properties of compounds like H-Tyr-Tic-Phe-Phe-OH.

Radioligand binding experiments involving H-Tyr-Tic-Phe-Phe-OH and its analogs are typically performed using membrane preparations derived from cells or tissues expressing opioid receptors. Common sources include Chinese hamster ovary (CHO) cells stably expressing delta- and mu-opioid receptors, as well as rat brain membrane preparations. uni.lusigmaaldrich.comciteab.comnih.gov These membrane preparations provide a controlled environment to study ligand-receptor interactions in vitro. The addition of guanine (B1146940) nucleotides and sodium ions in receptor binding assays has been shown to increase the affinity of this compound for delta-opioid receptors in both membrane preparations and digitonin-permeabilized cells, a characteristic often associated with inverse agonists. nih.gov Furthermore, adenylyl cyclase inhibition assays, which assess downstream signaling, are also conducted using both membrane preparations and whole cells. nih.gov

Saturation Binding Studies and Dissociation Constant Determination

Saturation binding studies are performed to determine key binding parameters, namely the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). These studies involve incubating varying concentrations of a radiolabeled ligand, such as [3H]this compound, with membrane preparations until equilibrium is reached. The bound and free radioligand are then separated, and the radioactivity of the bound fraction is measured. For [3H]this compound, saturation binding studies in rat brain membrane binding sites yielded a Kd value of 0.64 nM and a Bmax of 82 fmol/mg protein. uni.lu Scatchard analysis is a common graphical or computational method used to derive these parameters from saturation binding data, providing insights into the ligand's affinity for the receptor and the density of available binding sites. uni.lu

Stereochemical Requirements for Ligand Binding at Opioid Receptors

The stereochemistry of H-Tyr-Tic-Phe-Phe-OH plays a critical role in its opioid receptor binding and selectivity profile. The presence of the L-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) residue at position 2 is particularly significant. The L-Tic2 analog, H-Tyr-Tic-Phe-Phe-OH, functions as a potent and selective delta-opioid receptor antagonist. nih.govnih.govtocris.com In stark contrast, its diastereoisomer, the D-Tic2 analog (e.g., H-Tyr-D-Tic-Phe-Phe-NH2), exhibits mu-selective agonist properties. nih.govtocris.com This demonstrates that mu and delta opioid receptors possess distinct stereochemical architectures, and imposing conformational constraints within a peptide can profoundly alter not only receptor selectivity but also intrinsic activity (agonist vs. antagonist). nih.govtocris.com The Phe residue at position 4, along with Tyr1 and the C-terminal carboxylate, are considered crucial for delta opioid receptor (DOR) activity and selectivity. nih.gov Furthermore, studies have shown that the substitution of position 2 with Tic in enkephalin and deltorphin (B1670231) analogs converted their agonist activities to DOR selective antagonists, with nuclear magnetic resonance (NMR) analysis suggesting that a 90-degree arrangement of the two aromatic rings in the cis-Tyr-L-Tic moiety is responsible for this conversion. researchgate.net

Mechanisms of Action and Functional Efficacy

Complex Pharmacological Profile: Agonism, Antagonism, and Inverse Agonism Characteristics

H-Tyr-Tic-Phe-Phe-OH (TIPP) exhibits a multifaceted pharmacological profile that transcends simple antagonism. Depending on the specific cellular model and the particular step in the signal transduction cascade being examined, this compound can display characteristics of an agonist, an antagonist, or an inverse agonist. nih.gov This complexity suggests that this compound and its related compounds may represent a unique class of opioid ligands. nih.gov

In receptor binding assays, this compound demonstrates properties characteristic of an inverse agonist. The addition of guanine (B1146940) nucleotides and sodium ions was found to increase the affinity of this compound for delta-opioid receptors. nih.gov This effect is contrary to that observed with agonists, whose binding affinity is typically decreased under these conditions.

Conversely, in other functional assays, this compound behaves as a neutral antagonist or even an agonist. nih.govnih.gov This variability underscores the compound's ability to stabilize different conformational states of the delta-opioid receptor, leading to a range of functional outcomes. The delta antagonist versus agonist behavior of this compound-derived compounds can be influenced by very subtle structural differences, suggesting the delta-opioid receptor can adopt a number of different inactive conformations. nih.gov

G-Protein Activation and Signal Transduction Pathways

Assessment via Guanosine 5'-O-(3-[(35)S]thio)triphosphate ([(35)S]GTPγS) Binding Assays

The Guanosine 5'-O-(3-[(35)S]thio)triphosphate ([(35)S]GTPγS) binding assay is a functional method used to measure the level of G-protein activation following receptor stimulation. nih.govresearchgate.net This assay directly quantifies the binding of the non-hydrolyzable GTP analog, [(35)S]GTPγS, to Gα subunits, which is an early and critical step in the signal transduction process. nih.govresearchgate.net It is a valuable tool for differentiating between agonist, antagonist, and inverse agonist activities at G-protein coupled receptors (GPCRs). nih.gov

Studies utilizing this assay have yielded varied results for this compound, reflecting its complex pharmacology. In membrane preparations, this compound failed to stimulate [(35)S]GTPγS binding, a profile consistent with that of an antagonist. nih.gov However, in cells semi-permeabilized with digitonin, this compound produced a concentration-dependent and antagonist-reversible stimulation of [(35)S]GTPγS binding, which is characteristic of an agonist. nih.gov Furthermore, in other [(35)S]GTPγS binding assays, both this compound and its analogue [Cpa¹]this compound behaved as neutral antagonists. nih.gov This demonstrates that the observed efficacy of this compound in activating G-proteins is highly dependent on the specific assay conditions and the cellular environment. nih.govnih.gov

Table 1: Efficacy of this compound Analogues in [(35)S]GTPγS Binding Assay This table presents data on various analogues of this compound, illustrating the range of efficacies observed in G-protein activation assays. Efficacy (e) is a measure of the maximal stimulation produced by the compound relative to a standard full agonist. ED₅₀ is the concentration of the compound that produces 50% of its maximal effect.

CompoundEfficacy (e)ED₅₀ (nM)Observed Activity
This compound0-Neutral Antagonist
[Cpa¹]this compound0-Neutral Antagonist
[Hcp¹]this compound (11)0.4860.103Partial Agonist
[Bcp¹]this compound (13)0.678-Partial Agonist
[Cpcp¹]this compound (14)0.9331.69Full Agonist
[1-Ncp¹]this compound (15)0.894-Full Agonist
[2-Ncp¹]this compound (16)0.9890.475Full Agonist

Data sourced from research on this compound analogues. nih.gov

Role of G(i)alpha/G(o)alpha G-Proteins in H-Tyr-Tic-Phe-Phe-OH Activity

The delta-opioid receptor, the target of this compound, primarily couples to inhibitory G-proteins of the G(i)α/G(o)α family. researchgate.net The agonist-like activities of this compound are mediated through this specific pathway. Evidence for this comes from experiments using pertussis toxin, a substance that selectively inactivates G(i)α/G(o)α proteins by preventing their interaction with receptors. Pretreatment of cells with pertussis toxin was shown to attenuate the inhibitory effects of this compound on downstream effectors, confirming the essential role of G(i)α/G(o)α G-proteins in its signaling. researchgate.net

Effector Regulation and Adenylyl Cyclase Modulation

One of the primary downstream effectors regulated by G(i)α/G(o)α-coupled receptors is adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). Activation of the G(i)α pathway leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.

Despite its classification as an antagonist in some systems, this compound has demonstrated clear agonist characteristics in assays measuring the regulation of adenylyl cyclase. nih.govresearchgate.net It has been shown to produce a significant, concentration-dependent inhibition of adenylyl cyclase activity in various cell lines expressing either endogenous or transfected delta-opioid receptors. researchgate.net This inhibitory effect was delta-selective, as it was not observed in cells lacking the delta-opioid receptor. researchgate.net Furthermore, the inhibition of adenylyl cyclase activity by this compound was attenuated by other delta-antagonists, such as naltriben (B52518) and naloxone, providing further evidence for its delta-receptor-mediated agonist action at this step of the signaling cascade. researchgate.net

Differential Efficacy Across Cellular Models and Assay Conditions

The functional activity of H-Tyr-Tic-Phe-Phe-OH is not absolute but varies significantly depending on the context in which it is studied. This differential efficacy is apparent when comparing results from different cellular models and under various assay conditions. nih.govnih.govresearchgate.net

For example, this compound behaves as an inverse agonist in receptor binding assays, an antagonist in membrane-based [(35)S]GTPγS assays, and an agonist in both permeabilized-cell [(35)S]GTPγS assays and adenylyl cyclase inhibition assays. nih.gov This highlights how the integrity of the cellular environment and the specific signaling endpoint being measured can dramatically influence the observed pharmacological profile.

Moreover, the density of receptors in a given cell line can also impact the functional response. This compound and its analogue this compound-psi were shown to inhibit adenylyl cyclase across a range of GH3DORT cell clones expressing delta-opioid receptor densities varying by as much as 28-fold. researchgate.net Similarly, analogues that behave as partial agonists in [(35)S]GTPγS binding assays can act as full agonists in tissue-based bioassays like the mouse vas deferens (MVD) assay. nih.gov This discrepancy may be due to factors such as the presence of "spare receptors" in certain tissues, which can amplify the signal of a partial agonist to produce a maximal response. nih.gov These findings collectively underscore the importance of characterizing ligands like this compound in multiple assay systems to fully comprehend their complex and context-dependent pharmacology. nih.govresearchgate.net

Structure Activity Relationships Sar and Analogue Design

Impact of Amino Acid Residue Substitutions

Amino acid residue substitutions play a crucial role in modulating the activity and selectivity of H-Tyr-Tic-Phe-Phe-OH and its analogues.

Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained phenylalanine analogue that is critical for the pharmacological profile of TIPP. mdpi.comu-strasbg.fr Its incorporation at position 2 (Tic2) in opioid peptides, such as this compound, is responsible for conferring potent and selective DOR antagonist properties. mdpi.comu-strasbg.friisc.ac.in Tic is considered a core structural element in various peptide-based drugs due to its ability to induce conformational rigidity. u-strasbg.fr

The stereochemistry of Tic at position 2 significantly influences receptor selectivity and intrinsic activity. While H-Tyr-Tic-Phe-Phe-OH (with L-Tic) is a potent and selective DOR antagonist, D-Tic-substituted analogues can act as mixed μ-opioid receptor (MOR)/DOR agonists. mdpi.com This highlights a configuration-dependent differential effect on selectivity and intrinsic activity. mdpi.com Similarly, in other opioid peptides, the substitution of position 2 with L-Tic converted their respective agonist activities at DOR and MOR to DOR selective antagonists. mdpi.com

The phenylalanine residues at positions 3 (Phe3) and 4 (Phe4) contribute significantly to the hydrophobic interactions with receptor subsites. In endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), which also possesses two Phe residues at consecutive positions 3 and 4, the aromaticity of the Phe-p-phenyl groups of Phe3 and Phe4 is a principal determinant of receptor binding strength, with molecular hydrophobicity further reinforcing activity. researchmap.jp Research suggests that the receptor binding subsites for Phe3 and Phe4 in endomorphin-2 have different structural requirements. researchmap.jp For H-Tyr-Tic-Phe-Phe-OH, substitution of the Phe3 aromatic ring with cyclohexylalanine (Cha) has been reported to substantially increase δ-opioid antagonist potency and high δ-selectivity. researchgate.net Furthermore, derivatives of this compound with affinity labels attached to the para position of the phenyl ring in either Phe3 or Phe4 have been developed, demonstrating their importance in receptor interaction. researchgate.net

The N-terminal Tyrosine (Tyr1) residue is crucial for receptor binding, primarily through aromatic stacking and hydrogen bonding. mdpi.com It is considered a key pharmacophoric residue in opioid peptides. nih.gov Modifications to Tyr1 can significantly alter the pharmacological profile. For instance, replacing Tyr1 with 2',6'-dimethyltyrosine (Dmt) in this compound (resulting in H-Dmt-Tic-Phe-Phe-OH, known as DIPP) leads to high δ-antagonist properties. nih.govresearchgate.net Dmt substitution can improve enzymatic stability, receptor affinity, and opioid potency in some analogues. d-nb.info Deletion of the N-terminal amino group or its replacement with groups like allyl or hydroxybenzyl can convert opioid agonist peptides to antagonists. mdpi.comull.es Specifically, replacing Tyr1 with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) or (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Mdp) has been shown to produce potent and selective opioid antagonists. mdpi.comull.es N-alkylation of H-Dmt-Tic-OH with methyl groups, such as N-Me-Dmt-Tic-OH and N,N-Me2-Dmt-Tic-OH, has been shown to produce potent δ-opioid ligands with enhanced δ-antagonism. acs.org However, a change in chirality of Dmt at Cα or replacement of its α-amino function by a methyl group can curtail δ-receptor parameters or lead to inactivity. acs.org

The incorporation of unnatural and conformationally constrained amino acids is a common strategy to improve the pharmacological profile of opioid peptides, including enhanced selectivity, affinity, and metabolic stability. researchgate.netmdpi.comu-strasbg.frmdpi.com Examples include:

Tic (Tetrahydroisoquinoline-3-carboxylic acid): As discussed, Tic is a constrained phenylalanine analogue that imparts rigidity and is crucial for DOR antagonism. u-strasbg.fr

Dmt (2',6'-dimethyltyrosine): This unnatural amino acid, when substituted for Tyr1, significantly modifies the pharmacological profile, often enhancing δ-antagonist properties and improving stability. u-strasbg.fracs.orgacs.orgnih.gov

β-Methylated amino acids: β-methyl substitution, such as β-MeCha (β-methyl-cyclohexylalanine) in Dmt-Tic-Cha-Phe peptides, can lead to highly potent δ-opioid antagonists with varying μ-agonist or antagonist properties depending on the stereochemistry. researchgate.netacs.orgnih.gov

α-hydroxy-β-phenylalanine (AHPBA): Substitution of a Phe residue with chiral AHPBA in Dmt-Tic-containing peptides can retain biological activities and slightly improve half-life. mdpi.com

Other constrained residues: Derivatives like 2-aminotetralin-2-carboxylic acid (Atc) and 2-aminoindane-2-carboxylic acid (Aic) are also used to induce conformational restriction. u-strasbg.fr

β-amino acids: The incorporation of β-amino acids can generate multiple conformational modifications and modulate opioid binding affinity, with some resulting in highly active and selective analogues. nih.gov

These modifications are summarized in the following table:

Amino Acid/ModificationPositionImpact on H-Tyr-Tic-Phe-Phe-OH (this compound) / AnaloguesReference
Tic (L-configuration)2Potent and selective DOR antagonist mdpi.comu-strasbg.fr
D-Tic2Mixed MOR/DOR agonist mdpi.com
Phe3 / Phe43, 4Contribute to hydrophobic interactions; aromaticity crucial for binding researchmap.jp
β-MeCha3 (e.g., in Dmt-Tic-Cha-Phe)Highly potent δ antagonist; μ agonist/antagonist depending on stereochemistry researchgate.netacs.orgnih.gov
Dmt (2',6'-dimethyltyrosine)1High δ-antagonist properties, improved stability, receptor affinity, potency nih.govu-strasbg.frresearchgate.netd-nb.infoacs.orgacs.orgnih.gov
Dhp / Mdp1Conversion of agonists to potent, selective antagonists mdpi.comull.es
N-Me-Dmt / N,N-Me2-Dmt1Enhanced δ-antagonism acs.org
AHPBAPhe positionRetains activity, slightly improves half-life mdpi.com
β-amino acidsVariousInduce conformational changes, modulate affinity nih.gov

Influence of C-Terminal Modifications

C-terminal modifications significantly influence the activity, selectivity, and metabolic stability of opioid peptides. The C-terminal region is often considered an "address domain" responsible for receptor selectivity. nih.govnih.gov For H-Tyr-Tic-Phe-Phe-OH, the free C-terminal carboxyl group (-OH) is associated with high δ-receptor affinity and exceptional δ-selectivity, with no μ-antagonist properties. researchgate.net When the C-terminal carboxyl group of this compound is modified to a carboxamide (-NH2), it results in a mixed MOR agonist/DOR antagonist activity. researchgate.netmdpi.com This simple modification can dramatically alter the activity profile. researchgate.netmdpi.com Further research on C-terminally extended analogues of the Dmt-Tic pharmacophore has shown that amino acid residues with a single charge, amino or guanidino functionality, or an aromatic group can substantially alter the δ-opioid receptor activity profile (selectivity and antagonism). nih.gov For instance, amidated, positively charged residues (Lys-NH2, Arg-NH2) and a negatively charged aromatic residue (Trp-OH) enhanced μ-opioid affinity, while a C-terminal carboxyl group generally enhanced selectivity, but only depending on the specific residue. nih.gov The presence of a C-terminal amide group on the peptide chain is essential for the biological activity of many peptides. brieflands.comnih.govscielo.org.mx This modification can lead to derivatives that are more resistant to carboxypeptidase attack and may possess higher binding affinity for opioid receptors due to enhanced hydrophobicity at the C-terminus. brieflands.com It can also affect the lipophilicity of the peptides, influencing their interaction with opiate receptors. brieflands.com

Conformational Analysis and Molecular Modeling Studies

Theoretical Conformational Analysis Methodologies

Theoretical conformational analysis of peptides typically employs a combination of computational methodologies to explore the vast conformational space and identify energetically favorable structures. For peptides such as H-Tyr-Tic-Phe-Phe-OH, molecular mechanics (MM) is a widely utilized approach, often involving systematic grid searches and subsequent energy minimization. researchgate.netnih.govnih.gov This method calculates the potential energy of a molecule based on its atomic coordinates and a defined force field, allowing for the identification of stable conformers. Additionally, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and flexibility of the peptide over time, providing insights into conformational transitions and solvent interactions. researchgate.netmdpi.comnih.gov These theoretical methods are often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide empirical data for validation and refinement of computational models. mdpi.comosti.govacs.org

Identification and Characterization of Low Energy Conformers

Studies on H-Tyr-Tic-Phe-OH (TIP), a related tripeptide and a highly selective δ-opioid antagonist, have revealed the existence of several low-energy conformers. A molecular mechanics study identified four low-energy conformers within 2 kcal/mol of the global minimum. nih.gov These conformers are characterized by exclusively trans peptide bonds and exhibit various patterns of aromatic ring stacking. nih.gov The Tic residue, being a conformationally constrained amino acid, plays a pivotal role in limiting the flexibility of the N-terminal dipeptide segment, thereby imposing specific conformational constraints. researchgate.netmdpi.comnih.gov Despite these constraints, molecular dynamics simulations indicate that the peptide still retains some structural flexibility, particularly around the Phe3 residue. researchgate.netnih.gov The compact nature of these low-energy structures, along with their specific aromatic ring orientations, is considered crucial for their biological activity.

Receptor-Bound Conformation Models

Understanding the conformation adopted by a ligand when bound to its receptor is paramount for rational drug design. For H-Tyr-Tic-Phe-Phe-OH and its analogues, several models for the δ-opioid receptor-bound conformation have been proposed, primarily based on spatial overlap analyses with known non-peptide δ-antagonists such as naltrindole (B39905). umich.edunih.govnih.govresearchgate.net One early model, based on the superimposition of the Tyr1 and Phe3 aromatic rings and the N-terminal amino group, was largely ruled out due to the demonstrated importance of the Tic2 aromatic ring for δ-antagonism. nih.gov

More plausible models, such as Model 2 and Model 3, focus on the superimposition of the Tyr1 and Tic2 aromatic rings along with the N-terminal amino group of the peptides with corresponding moieties in naltrindole. nih.gov Model 2, proposing an all-trans peptide bond conformer, showed better coplanarity between the Tyr1 aromatic ring and the phenol (B47542) ring of naltrindole compared to Model 3, which suggested a cis peptide bond between Tyr1 and Tic2. nih.gov Both models remain candidates for the receptor-bound conformation, highlighting the complex interplay of structural features required for optimal receptor interaction. nih.gov

Pharmacophore Development and Spatial Overlap Analysis with Non-Peptide Ligands

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For H-Tyr-Tic-Phe-Phe-OH, the key pharmacophoric elements identified include the positively charged N-terminal amino group, the aromatic ring of Tyr1, and a second aromatic ring, which can be either the Tic2 aromatic system or one of the Phe residues (Phe3 or Phe4). umich.eduacs.orgnih.govresearchgate.net

Spatial overlap analysis with non-peptide δ-opioid antagonists, particularly naltrindole, has been crucial in defining the pharmacophore model for TIPP-like peptides. nih.govnih.govnih.gov This analysis involves superimposing the pharmacophoric features of the peptide with those of the non-peptide ligand to identify common spatial arrangements essential for δ-antagonist activity. Studies have shown that the 3-dimensional topography of low-energy conformers of cyclic diketopiperazines containing Dmt-Tic (an analog of Tyr-Tic) can represent bioactive models for δ-opioid receptor interaction, exhibiting specific side-chain orientations and aromatic ring distances that align with the this compound pharmacophore. nih.gov

Molecular Docking Studies and Receptor Subsite Interactions

Molecular docking studies are computational techniques used to predict the preferred orientation (binding mode) of a ligand when it is bound to a receptor, and to estimate the strength of the interaction. For H-Tyr-Tic-Phe-Phe-OH and its analogues, docking studies have provided valuable insights into their interactions with the δ-opioid receptor and other opioid receptor subtypes. mdpi.comnih.govacs.orgunibo.it

Physicochemical Moiety Alignment for Optimal Receptor Interaction

The optimal interaction of H-Tyr-Tic-Phe-Phe-OH with the δ-opioid receptor is highly dependent on the precise spatial alignment of its physicochemical moieties. This alignment ensures that key functional groups can engage in favorable interactions with complementary residues within the receptor binding site. The N-terminal amino group, the phenolic hydroxyl of Tyr1, and the aromatic rings of Tyr1, Tic2, Phe3, and Phe4 are critical for receptor recognition and binding. umich.edumdpi.comnih.gov

Specific interactions include hydrogen bonding involving the Tyr1 hydroxyl group, hydrophobic interactions contributed by the aromatic rings of Tyr, Tic, and Phe, and potential cation-pi interactions between the N-terminal amino group and aromatic residues in the receptor. nih.gov The constrained nature of the Tic residue is crucial in pre-organizing the peptide into a conformation that presents these key pharmacophoric elements in an optimal spatial arrangement for δ-opioid receptor recognition, contributing significantly to its high selectivity and antagonistic activity. researchgate.netmdpi.comnih.govnih.gov

Compound Names and PubChem CIDs

Advanced Methodologies in H Tyr Tic Phe Phe Oh Research

Utilization as Pharmacological Tools for Opioid Receptor Investigation

H-Tyr-Tic-Phe-Phe-OH (TIPP) serves as a prototype synthetic δ-opioid receptor antagonist and has been extensively utilized in structure-activity relationship (SAR) studies. karger.com These investigations aim to delineate the structural determinants governing ligand-receptor interactions, thereby informing the design of novel opioid therapeutics. This compound's high δ-receptor affinity (Ki = 1.2 nM) and unprecedented δ-selectivity (μ/δ selectivity ratio of 1410) underscore its value as a selective probe for δ-opioid receptor function. nih.govpnas.org

Modifications to the this compound peptide sequence have yielded a diverse array of analogs with varying pharmacological profiles, ranging from potent antagonists to full agonists. For instance, replacement of Tyr1 with specific phenylalanine analogs, such as 4′-[N-((4′-phenyl)phenethyl)carboxamido]phenylalanine (Bcp) or naphthylethylcarboxamidophenylalanine (1-Ncp and 2-Ncp), has transformed the antagonist this compound into potent δ-opioid agonists. nih.govnih.gov These analogs, including [1-Ncp1]this compound (1-NIPP) and [2-Ncp1]this compound (2-NIPP), exhibit high δ-receptor binding affinity and potent δ-agonist activity in various assays. nih.gov Such systematic modifications allow researchers to explore the full spectrum of receptor activation states and signaling pathways, making this compound and its derivatives invaluable for probing the intricacies of opioid receptor pharmacology. mdpi.comkarger.comnih.govacs.org

Table 1: Binding Affinity and Selectivity of H-Tyr-Tic-Phe-Phe-OH (this compound)

Receptor TypeParameterValue (nM)Selectivity Ratio (μ/δ)Reference
δ-Opioid ReceptorKi1.21410 nih.govpnas.org
δ-Opioid ReceptorKd0.64N/A nih.gov
μ-Opioid ReceptorKi~1692N/A nih.govpnas.org
κ-Opioid ReceptorSelectivity Ratio (κ/δ)N/A9100 nih.gov

Note: The Ki for μ-opioid receptor is calculated based on the δ-Ki and the μ/δ selectivity ratio.

Application of Affinity Labels for Receptor Characterization

Affinity labels derived from H-Tyr-Tic-Phe-Phe-OH have been instrumental in characterizing δ-opioid receptors by forming covalent bonds with specific receptor sites, allowing for their isolation and study. Derivatives of this compound containing reactive moieties, such as isothiocyanate at the para position of Phe3 or Phe4, have been synthesized as potential affinity labels. acs.orgacs.org For example, [Phe(p-NCS)3]this compound and [Phe(p-NCS)4]this compound demonstrated δ-receptor affinities comparable to the parent this compound and were capable of inhibiting radioligand binding to δ-receptors in a wash-resistant manner. acs.orgacs.org

Another effective affinity label, [Phe(p-NHCOCH2Br)4]this compound, incorporating a p-bromoacetamide moiety, exhibited high affinity for cloned δ receptors and produced significant wash-resistant inhibition of radioligand binding. researchgate.net Furthermore, dual-labeled peptides based on this compound, which incorporate both an affinity label and biotin (B1667282), have been developed. This innovative approach enables the detection of labeled receptors following solubilization and SDS-PAGE, providing a powerful methodology for studying δ-opioid receptors. researchgate.netacs.org These affinity labels are crucial for mapping receptor binding sites, investigating receptor stoichiometry, and understanding the molecular architecture of opioid receptors.

Table 2: Affinity Label Derivatives of this compound for δ-Opioid Receptors

DerivativeAffinity for δ-receptors (IC50 nM)Wash-Resistant InhibitionReference
[Phe(p-NCS)3]this compound12Yes (at 10 nM) acs.orgacs.org
[Phe(p-NCS)4]this compound5Yes (at 10 nM) acs.orgacs.org
[Phe(p-NHCOCH2Br)4]this compound5.4Yes (85% at 2.5 nM) researchgate.net

Use of Radiolabeled Ligands for In Vitro and In Vivo Receptor Studies

The development of radiolabeled forms of H-Tyr-Tic-Phe-Phe-OH has significantly advanced the study of δ-opioid receptor interactions. nih.gov [3H]this compound, generated by catalytic tritiation of its iodinated precursor, is a highly specific radioligand. nih.gov It effectively labels rat brain membrane binding sites with a dissociation constant (Kd) of 0.64 nM and exhibits exceptional δ-selectivity, with μ/δ and κ/δ selectivity ratios of 600 and 9100, respectively. nih.gov This high affinity, selectivity, and low non-specific binding make [3H]this compound an excellent tool for in vitro radioligand binding assays, enabling precise quantification of receptor density (Bmax) and affinity. nih.gov

Beyond [3H]this compound, other radiolabeled this compound-derived analogs, such as [3H]Dmt-Tic-(2S,3R)βMePhe-Phe, have been synthesized and biochemically characterized. u-szeged.huresearchgate.net These radioprobes are vital for conducting kinetic, equilibrium, and competition binding studies, offering detailed insights into ligand-receptor association and dissociation rates, as well as the competitive displacement of other opioid ligands. u-szeged.hu While primarily used for in vitro studies, the principles and utility of such highly specific radioligands lay the groundwork for potential future in vivo applications, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, to visualize and quantify opioid receptors in living organisms.

Methodological Approaches to Resolve Discrepancies in Functional Activity Across Experimental Models

H-Tyr-Tic-Phe-Phe-OH, despite being a well-established δ-opioid antagonist, has shown variable functional activity, sometimes displaying agonist properties depending on the experimental model and signaling pathway investigated. researchgate.netresearchgate.net For instance, this compound has been observed to inhibit adenylyl cyclase activity in GH3 cells transfected with δ-opioid receptors (GH3DORT), an effect typically associated with agonists. researchgate.net This context-dependent behavior necessitates robust methodological approaches to resolve such discrepancies.

Researchers employ comparative functional profiling across diverse experimental models, including native tissue bioassays like the mouse vas deferens (MVD) and guinea pig ileum (GPI), as well as transfected cell lines (e.g., Chinese hamster ovary (CHO) cells stably expressing specific opioid receptor subtypes). karger.comnih.govpnas.orgresearchgate.net Assays such as [35S]GTPγS binding are critical for measuring G-protein activation, providing a direct measure of intrinsic efficacy and distinguishing between agonists, antagonists, and inverse agonists. karger.comnih.gov The use of β-arrestin recruitment assays further helps to identify biased signaling, where a ligand preferentially activates one signaling pathway over another, contributing to varied functional outcomes. By analyzing data through operational models of agonism, researchers can quantitatively assess ligand bias and reconcile disparate findings observed in different experimental systems, providing a more comprehensive understanding of the compound's pharmacological profile.

Table 3: Functional Activity of this compound and Selected Agonist Analogs

CompoundReceptorActivity ProfilePotency (nM)Reference
H-Tyr-Tic-Phe-Phe-OH (this compound)δ-OpioidPotent and selective antagonist (in MVD)Ke = 3-8 (MVD) nih.govpnas.org
H-Tyr-Tic-Phe-Phe-OH (this compound)δ-OpioidAgonist activity (adenylyl cyclase inhibition in GH3DORT cells)N/A researchgate.net
[1-Ncp1]this compound (1-NIPP)δ-OpioidPotent full agonistIC50 = 0.533 (MVD), ED50 = 1.69 (GTPγS) nih.gov
[2-Ncp1]this compound (2-NIPP)δ-OpioidPotent full agonistIC50 = 0.950 (MVD), ED50 = 0.475 (GTPγS) nih.gov
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHδ-OpioidVery selective antagonistKe = 0.241 (MVD), Ki = 0.48 (binding) acs.org

Comparative Functional Profiling in Species-Specific Receptor Systems

Understanding the functional profiling of H-Tyr-Tic-Phe-Phe-OH and its analogs across species-specific receptor systems is critical due to potential variations in receptor structure, expression, and coupling mechanisms. Studies often compare ligand binding and functional activity in membranes from different species, such as rat brain membranes, and in cell lines expressing human, rat, or mouse opioid receptors. karger.com

For example, the potency and δ- versus μ-opioid receptor selectivity of this compound and its derivatives are evaluated using in vitro radioreceptor-binding assays and functional assays like [35S]GTPγS binding in these diverse systems. karger.com The mouse vas deferens (MVD) and guinea pig ileum (GPI) bioassays are frequently employed to assess agonist or antagonist potency in native tissue environments, which can reflect species-specific physiological contexts. nih.govpnas.orgcapes.gov.br These comparative studies have revealed that subtle structural modifications to this compound, such as β-methyl substitution, can profoundly influence potency, selectivity, and signal transduction properties, with effects potentially varying across species. acs.orgcapes.gov.br The differential stereochemical requirements of μ vs. δ opioid receptors for ligand binding and signal transduction have been elucidated through such comparative analyses, demonstrating how conformational constraints in peptides can alter receptor selectivity and intrinsic activity in a species-dependent manner. nih.govpnas.org This approach is vital for predicting the translational potential of opioid ligands and for developing compounds with optimized profiles for specific therapeutic applications.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data from GTPγS binding assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Two-Way ANOVA : Compare efficacy across ligands and receptor subtypes.
  • Bias Factor Calculation : Use the Black-Leff equation to quantify signaling bias (e.g., G-protein vs. β-arrestin pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.